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Fumitremorgin H

Cat. No.: B14564863
CAS No.: 61949-67-5
M. Wt: 418.4 g/mol
InChI Key: LSEZQEFBFFRCNW-DFGPUJIASA-N
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Description

Overview and Classification within Natural Product Chemistry

Fumitremorgin-type compounds belong to the larger family of indole (B1671886) alkaloids, a vast and structurally diverse class of metabolites characterized by the presence of an indole nucleus, biochemically derived from the amino acid tryptophan. nih.govebi.ac.uk More specifically, they are classified as prenylated indole alkaloids. This signifies that their core structure has been modified by the addition of one or more isoprene (B109036) units, which are five-carbon building blocks. researchgate.net

The fundamental scaffold of most fumitremorgins is a diketopiperazine, a cyclic structure formed from the condensation of two amino acids—in this case, L-tryptophan and L-proline. wikipedia.org This core is then elaborately decorated through various enzymatic reactions, including prenylation, oxidation, and cyclization, leading to a wide array of complex, polycyclic architectures. The structural complexity and chemical properties of some prominent members of this class are detailed in the table below.

Compound NameChemical FormulaMolar Mass (g/mol)Initial Source OrganismCAS Number
Fumitremorgin AC₃₂H₄₁N₃O₇579.7Aspergillus fumigatus12626-18-5
Fumitremorgin BC₂₇H₃₃N₃O₅479.57Aspergillus fumigatus12626-17-4
Fumitremorgin CC₂₂H₂₅N₃O₃379.45Aspergillus fumigatus118974-02-0
Verruculogen (B192650)C₂₇H₃₃N₃O₇511.57Penicillium verruculosum12771-72-1

Historical Perspective of Isolation and Early Research

The history of fumitremorgin-type alkaloids is rooted in the investigation of unexplained neurological disorders in livestock. These compounds were first identified as "tremorgenic mycotoxins" due to their dramatic physiological effect: the ability to induce sustained tremors and convulsions in vertebrate animals. jst.go.jp This potent bioactivity spurred the initial efforts to isolate and characterize the causative agents.

The pioneering research in this area occurred in the early 1970s. In 1971, a research group led by M. Yamazaki reported the isolation of two tremor-inducing metabolites from the fungus Aspergillus fumigatus, which they named Fumitremorgin A and Fumitremorgin B. nih.gov Their work marked the first identification of these complex indole alkaloids and laid the groundwork for future investigations into this class of mycotoxins. jst.go.jpnih.gov

Shortly thereafter, in 1973, a team including R. J. Cole and J. W. Kirksey isolated another potent tremorgenic compound, this time from Penicillium verruculosum. nih.gov Through detailed structural elucidation, published in 1974, this compound was named Verruculogen. nih.gov It was found to be structurally related to the fumitremorgins, helping to define this new family of natural products. nih.gov

These early studies were significant not only for identifying new chemical entities but also for linking specific fungal metabolites to toxicoses observed in animals. The isolation and characterization of these compounds were challenging undertakings, relying on techniques such as chromatography for purification and spectroscopy for structure determination. nih.govrsc.org This foundational research opened the door to understanding the biosynthesis, chemical synthesis, and the wide-ranging biological activities of the fumitremorgin-type indole alkaloids. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H18N4O5 B14564863 Fumitremorgin H CAS No. 61949-67-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

61949-67-5

Molecular Formula

C22H18N4O5

Molecular Weight

418.4 g/mol

IUPAC Name

(2S,3'S,4S)-3-hydroxy-2-methyl-3'-(4-oxoquinazolin-3-yl)spiro[2,3a-dihydroimidazo[1,2-a]indole-4,5'-oxolane]-1,2'-dione

InChI

InChI=1S/C22H18N4O5/c1-12-18(27)25-16-9-5-3-7-14(16)22(21(25)26(12)30)10-17(20(29)31-22)24-11-23-15-8-4-2-6-13(15)19(24)28/h2-9,11-12,17,21,30H,10H2,1H3/t12-,17-,21?,22-/m0/s1

InChI Key

LSEZQEFBFFRCNW-DFGPUJIASA-N

Isomeric SMILES

C[C@H]1C(=O)N2C(N1O)[C@]3(C[C@@H](C(=O)O3)N4C=NC5=CC=CC=C5C4=O)C6=CC=CC=C62

Canonical SMILES

CC1C(=O)N2C(N1O)C3(CC(C(=O)O3)N4C=NC5=CC=CC=C5C4=O)C6=CC=CC=C62

Origin of Product

United States

Biosynthesis of Fumitremorgin Type Alkaloids

Enzymatic Pathways and Key Biosynthetic Enzymes

The construction of the fumitremorgin scaffold is a multi-step process, initiated from simple amino acid precursors and elaborated through a series of enzymatic modifications.

Nonribosomal Peptide Synthetase (NRPS) Mediated Initiation

The journey towards fumitremorgin H begins with the condensation of two amino acids, L-tryptophan and L-proline. uniprot.orgwikipedia.orguniprot.org This crucial first step is catalyzed by a nonribosomal peptide synthetase (NRPS) named FtmA (also referred to as ftmPS). uniprot.orgnih.gov NRPSs are large, modular enzymes that act as assembly lines for the synthesis of peptides without the use of ribosomes. asm.orgmdpi.com FtmA, a dimodular NRPS, specifically activates and links L-tryptophan and L-proline to form the diketopiperazine core structure, brevianamide (B1173143) F. wikipedia.orgnih.gov This foundational molecule serves as the key precursor for the entire family of fumitremorgin and related alkaloids. nih.govasm.org

Prenyltransferases (e.g., FtmB, FtmH) in Structural Diversification

Following the formation of brevianamide F, prenyltransferases play a pivotal role in adding isoprenoid moieties, a key feature contributing to the structural diversity and biological activity of these alkaloids. The first prenylation step is carried out by the enzyme FtmB (also known as ftmPT1), which attaches a dimethylallyl pyrophosphate (DMAPP) group to the C2 position of the indole (B1671886) ring of brevianamide F, yielding tryprostatin B. uniprot.orguniprot.orgproteopedia.org

A second prenyltransferase, FtmH (or ftmPT2), acts later in the pathway. uniprot.orgwikipedia.org After a series of oxidative modifications to the fumitremorgin core, FtmH catalyzes the prenylation at the N-1 position of the indole ring of 12,13-dihydroxyfumitremorgin C, leading to the formation of fumitremorgin B. uniprot.orgwikipedia.orgproteopedia.org

Cytochrome P450 Monooxygenases in Oxidative Transformations

The biosynthetic pathway is further shaped by a series of oxidative reactions catalyzed by cytochrome P450 monooxygenases (P450s). nih.govacs.org These enzymes are crucial for introducing oxygen atoms into the molecule, leading to hydroxylations and complex cyclizations. acs.org In the fumitremorgin pathway, three key P450s have been identified: FtmC, FtmE, and FtmG. uniprot.orguniprot.org

FtmC (ftmP450-1): This enzyme is responsible for the hydroxylation of tryprostatin B at the C-6 position of the indole ring, producing 6-hydroxytryprostatin B. uniprot.orguniprot.org

FtmE (ftmP450-2): FtmE, also known as fumitremorgin C synthase, catalyzes the cyclization of tryprostatin A to form fumitremorgin C. uniprot.orgwikipedia.orguniprot.org This involves the formation of a new carbon-nitrogen bond. wikipedia.org It has also been proposed that FtmE can cyclize tryprostatin B to form demethoxyfumitremorgin C. wikipedia.org

FtmG (ftmP450-3): This P450 is responsible for the dihydroxylation of fumitremorgin C at the C-12 and C-13 positions, resulting in the formation of 12,13-dihydroxyfumitremorgin C. uniprot.orguniprot.orguniprot.org

Role of Methyltransferases (e.g., FtmD)

Methylation is another key modification in the fumitremorgin biosynthetic pathway. The enzyme FtmD, an O-methyltransferase, is responsible for the conversion of 6-hydroxytryprostatin B to tryprostatin A. tandfonline.comasm.org This step is critical, as a point mutation in the ftmD gene in the Aspergillus fumigatus strain Af293 has been shown to block the entire fumitremorgin biosynthetic pathway, leading to the accumulation of early-stage intermediates. tandfonline.comnih.gov Restoration of a functional ftmD gene restores the production of downstream fumitremorgins. tandfonline.com

Biosynthetic Gene Clusters (BGCs) and Molecular Genetics

The enzymes responsible for the biosynthesis of fumitremorgin-type alkaloids are encoded by a set of genes that are physically clustered together on the chromosome. This arrangement, known as a biosynthetic gene cluster (BGC), allows for the coordinated regulation of the entire metabolic pathway. mdpi.comnih.govnih.gov

Genetic Organization and Identification of ftm Gene Clusters

The fumitremorgin biosynthetic gene cluster, designated as the ftm cluster, was first identified in Aspergillus fumigatus. nih.govnih.gov The cluster contains the genes encoding the key enzymes described above, including the NRPS (ftmA), prenyltransferases (ftmB, ftmH), cytochrome P450s (ftmC, ftmE, ftmG), and the methyltransferase (ftmD). mdpi.comresearchgate.net Initially thought to contain ten genes, it was later corrected to nine. nih.gov The organization of the ftm cluster has been found to be highly conserved across different fumitremorgin-producing fungal strains, such as A. fumigatus A1163 and Neosartorya fischeri NRRL181, with high sequence similarity among the corresponding genes. researchgate.net The identification and characterization of this gene cluster have been instrumental in elucidating the step-by-step enzymatic reactions of the fumitremorgin biosynthetic pathway. tandfonline.comnih.gov

GeneEnzymeFunction in Fumitremorgin Biosynthesis
ftmANonribosomal Peptide Synthetase (NRPS)Catalyzes the condensation of L-tryptophan and L-proline to form brevianamide F. wikipedia.orgnih.gov
ftmBPrenyltransferase (FtmPT1)Prenylates brevianamide F to form tryprostatin B. uniprot.orgproteopedia.org
ftmCCytochrome P450 (FtmP450-1)Hydroxylates tryprostatin B to form 6-hydroxytryprostatin B. uniprot.orguniprot.org
ftmDO-MethyltransferaseMethylates 6-hydroxytryprostatin B to form tryprostatin A. tandfonline.com
ftmECytochrome P450 (FtmP450-2)Cyclizes tryprostatin A to form fumitremorgin C. uniprot.orgwikipedia.org
ftmGCytochrome P450 (FtmP450-3)Dihydroxylates fumitremorgin C to form 12,13-dihydroxyfumitremorgin C. uniprot.orguniprot.org
ftmHPrenyltransferase (FtmPT2)Prenylates 12,13-dihydroxyfumitremorgin C to form fumitremorgin B. uniprot.orgwikipedia.org

Computational Genomics and Gene Function Prediction in Fumitremorgin Biosynthesis

The advent of computational genomics has revolutionized the study of secondary metabolite biosynthesis. kent.ac.uk For fumitremorgin-type alkaloids, bioinformatics tools have been instrumental in identifying and characterizing the biosynthetic gene clusters (BGCs) responsible for their production. mdpi.combiorxiv.org These clusters are typically composed of a set of co-localized genes that encode the enzymes required for the entire biosynthetic pathway. biorxiv.orgplos.org

Genome mining approaches have successfully identified the fumitremorgin BGC, often designated as the ftm cluster, in several fungal species. mdpi.comscispace.com This cluster contains genes encoding a variety of enzymes, including a nonribosomal peptide synthetase (NRPS), prenyltransferases, cytochrome P450 monooxygenases, and a methyltransferase. mdpi.comwikipedia.org The functions of these genes are predicted based on sequence homology to known enzymes and have, in many cases, been confirmed through genetic and biochemical studies. tandfonline.comnih.govuniprot.org

For instance, the ftmA gene is predicted and has been shown to encode the NRPS responsible for the initial condensation of L-tryptophan and L-proline to form the diketopiperazine core, brevianamide F. wikipedia.orgnih.gov Similarly, genes like ftmB and ftmH are identified as prenyltransferases that add isoprenoid moieties to the alkaloid scaffold. wikipedia.org The ftm cluster also includes several cytochrome P450 monooxygenase genes, such as ftmC, ftmE, and ftmG, which are predicted to catalyze various oxidation and cyclization reactions. wikipedia.orguniprot.org The gene ftmD is proposed to function as a methyltransferase. wikipedia.orgtandfonline.com

Interestingly, some fumitremorgin BGCs, such as the one responsible for fumitremorgin B production, are notable for their lack of a pathway-specific transcription factor (PSTF). nih.gov This is unusual for a BGC of its size, as larger clusters typically contain their own regulatory genes. nih.gov Computational resources like the Gene Regulation of Aspergillus fumigatus (GRAsp) platform have been developed to predict trans-acting transcriptional regulators for such clusters. nih.govnih.gov For the fumitremorgin BGC, GRAsp has predicted transcription factors like RofA that regulate its expression. nih.gov

The organization of these BGCs can also be complex. In Aspergillus fumigatus, the fumitremorgin gene cluster is part of a larger "supercluster" that also contains the biosynthetic genes for two other secondary metabolites, fumagillin (B1674178) and pseurotin. usda.gov This intertwined arrangement of genes from different pathways presents a challenge for standard BGC prediction algorithms and highlights the intricate evolution of secondary metabolite production in fungi. usda.gov

Table 1: Key Genes in the Fumitremorgin Biosynthetic Gene Cluster and Their Predicted Functions

GenePredicted Enzyme TypePredicted Function in Fumitremorgin Biosynthesis
ftmANonribosomal Peptide Synthetase (NRPS)Catalyzes the formation of the brevianamide F diketopiperazine from L-tryptophan and L-proline. wikipedia.orgnih.gov
ftmBPrenyltransferasePrenylates brevianamide F to form tryprostatin B. wikipedia.org
ftmCCytochrome P450 MonooxygenaseOxidizes tryprostatin B. wikipedia.org
ftmDMethyltransferaseCatalyzes the methylation of 6-hydroxytryprostatin B to form tryprostatin A. tandfonline.comgenome.jp
ftmECytochrome P450 MonooxygenaseCyclizes tryprostatin B or tryprostatin A. wikipedia.org
ftmGCytochrome P450 MonooxygenaseHydroxylates fumitremorgin C. wikipedia.org
ftmHPrenyltransferasePrenylates 12,13-dihydroxyfumitremorgin C to form fumitremorgin B. wikipedia.orguniprot.org

Microbial Producers and Factors Influencing Biosynthesis

Producing Fungal Genera and Species

This compound, as part of the broader fumitremorgin family of mycotoxins, is primarily produced by fungi belonging to the genera Aspergillus and Penicillium. wikipedia.org Within the genus Aspergillus, Aspergillus fumigatus is a well-documented producer of various fumitremorgins. nih.govchemfaces.com Strains of A. fumigatus have been isolated from diverse environments, including marine settings, and have been shown to produce a range of these alkaloids. mdpi.comresearchgate.net Another notable producer is Neosartorya fischeri, which has been found to synthesize fumitremorgins A and C. researchgate.net Some research also indicates that Penicillium species can produce these tremorgenic mycotoxins. wikipedia.org

Environmental and Cultivation Parameters Affecting Metabolite Production

The production of this compound and related alkaloids is significantly influenced by a variety of environmental and cultivation parameters. longdom.org These factors can either enhance or inhibit the biosynthesis of these secondary metabolites.

Temperature: Temperature plays a critical role in both fungal growth and mycotoxin production. For Neosartorya fischeri, the optimal temperatures for the production of verruculogen (B192650) and fumitremorgins A and C on Czapek Yeast Autolysate (CYA) agar (B569324) at pH 7.0 were found to be 25°C, 30°C, and 37°C, respectively. researchgate.netasm.org While growth can occur over a wider temperature range, mycotoxin production is often more restricted. researchgate.net

Water Activity (aw): Water activity is a crucial factor affecting fungal growth and mycotoxin synthesis. researchgate.net In N. fischeri, growth and fumitremorgin production were greatest at a water activity of 0.980 on CYA medium supplemented with glucose or fructose. researchgate.net Growth and production were observed at a water activity as low as 0.925 on glucose-supplemented media. researchgate.net

pH: The pH of the growth medium can significantly impact both fungal growth and the production of fumitremorgins. Growth of N. fischeri was markedly reduced as the pH of the CYA medium was lowered from 7.0 to 2.5. researchgate.net However, the presence of certain organic acids, such as citric, malic, and tartaric acids, can promote growth and fumitremorgin production even at a low pH of 2.5. researchgate.net

Light: Light has been shown to enhance the production of fumitremorgins in N. fischeri grown on CYA agar. researchgate.net

Nutrient Availability: The type and concentration of carbon sources can influence fumitremorgin production. The addition of glucose, fructose, or sucrose (B13894) to the growth medium has been shown to dramatically increase fumitremorgin production in N. fischeri. researchgate.net

Oxygen Levels: The atmospheric oxygen content is another factor known to affect the amount of fumitremorgins produced. researchgate.net In the context of mixed biofilms, both normoxia and hypoxia conditions influence the production of various fumitremorgin pathway metabolites. asm.orgbiorxiv.org

Table 2: Influence of Environmental Factors on Fumitremorgin Production by Neosartorya fischeri

ParameterConditionEffect on Fumitremorgin Production
Temperature30°C and 37°COptimal for fumitremorgin A and C production, respectively. researchgate.net
15°CProduction is retarded, but can increase with extended incubation. researchgate.net
Water Activity (aw)0.980 (with glucose/fructose)Greatest production. researchgate.net
0.990 (with sucrose)Greatest production. researchgate.net
pH2.5 (with citric, malic, or tartaric acid)Promotes production. researchgate.net
LightPresence of lightEnhances production. researchgate.net
Carbon SourceGlucose, Fructose, SucroseDramatically increases production. researchgate.net

Co-cultivation Approaches for Enhanced Biosynthesis and Novelty

Co-cultivation, the simultaneous culture of two or more different microorganisms, has emerged as a powerful strategy to induce the production of secondary metabolites that are not typically synthesized in axenic (pure) cultures. frontiersin.orgfrontiersin.org This approach mimics the natural competitive environment of microorganisms and can lead to the enhanced production of known compounds or the discovery of novel molecules. frontiersin.orgmdpi.com

Several studies have demonstrated the effectiveness of co-cultivation in modulating the biosynthesis of fumitremorgin-type alkaloids in Aspergillus fumigatus. For example, co-culturing a marine-derived strain of A. fumigatus with the hyper-arid desert bacterium Streptomyces leeuwenhoekii led to the production of several fumitremorgin-related compounds, including fumitremorgin C and its 12,13-dihydroxy derivative, which were not detected in the axenic fungal culture. kent.ac.ukfrontiersin.orgrsc.orgscispace.com

Similarly, the interaction between A. fumigatus and Pseudomonas aeruginosa in mixed biofilms has been shown to induce the production of metabolites within the fumitremorgin biosynthesis superpathway. asm.orgbiorxiv.org Specifically, demethoxyfumitremorgin C and fumitremorgin were detected during the co-culture of these two microorganisms under both normoxic and hypoxic conditions. asm.orgbiorxiv.org

The induction of these "silent" biosynthetic pathways is thought to be a response to the chemical signals and competitive pressures exerted by the co-cultured microorganism. frontiersin.org This approach not only enhances the chemical diversity of microbial extracts but also provides insights into the ecological interactions and signaling molecules that regulate secondary metabolism in fungi. mdpi.comrsc.org

Table 3: Examples of Co-cultivation Induced Fumitremorgin-related Metabolites

Fungal StrainCo-culture PartnerInduced Fumitremorgin-related Compounds
Aspergillus fumigatus MR2012 (marine-derived)Streptomyces leeuwenhoekii C34Luteoride D, Pseurotin G, Terezine D, 11-O-methylpseurotin A frontiersin.org
Aspergillus fumigatus MBC-F1-10Streptomyces bulliiBrevianamide F, Spirotryprostatin A, 6-methoxy spirotryprostatin B, Fumitremorgin C, 12,13-dihydroxy fumitremorgin C, Fumitremorgin B, Verruculogen kent.ac.ukrsc.orgscispace.com
Aspergillus fumigatusPseudomonas aeruginosaDemethoxyfumitremorgin C, Fumitremorgin asm.orgbiorxiv.org

Synthetic Chemistry of Fumitremorgin Type Alkaloids

Total Synthesis Approaches for Complex Members

The total synthesis of complex fumitremorgin-type alkaloids, particularly those containing the endoperoxide moiety like fumitremorgin A and verruculogen (B192650), remained an unsolved challenge for over four decades. bc.edu Recent breakthroughs have hinged on the development of novel strategies for constructing key structural features, including the challenging 6-methoxyindole (B132359) core and the eight-membered peroxide ring. bc.eduacs.org These syntheses showcase the power of modern synthetic methods to overcome long-standing hurdles in natural product synthesis.

A central challenge in the synthesis of fumitremorgin alkaloids is the control of stereochemistry and regiochemistry. The construction of the tetrahydro-β-carboline skeleton, a common motif in these molecules, is often achieved via the Pictet-Spengler reaction. researchgate.net Advanced strategies utilize an acid-triggered, acyl-Pictet–Spengler type cyclization cascade to rapidly assemble tetracyclic indoloquinolizidine scaffolds with high stereocontrol. researchgate.net

A pivotal achievement in the total synthesis of fumitremorgin A and verruculogen was the development of a regiocontrolled route to the crucial building block, 6-methoxytryptophan methyl ester. acs.org Traditional methods were inefficient, but a modern approach utilizing C-H functionalization provided a scalable solution. acs.orgacs.org Furthermore, the final stages of the synthesis required precise stereochemical control. This was accomplished through a chemoselective dihydroxylation using osmium tetroxide (OsO₄) and a completely diastereoselective endoperoxide-forming cyclization, which constructed the complex core with the correct spatial arrangement. acs.org

The application of C-H functionalization has been transformative in organic synthesis, enabling the direct conversion of C-H bonds into other functional groups, thereby streamlining synthetic routes. nih.govsigmaaldrich.com This approach was instrumental in solving the regioselectivity problem associated with the indole (B1671886) nucleus in fumitremorgin synthesis. rsc.org The indole C6 position is notoriously difficult to functionalize directly, as the molecule typically reacts at the C2, C3, or C7 positions. bc.edu

To overcome this, a ligand-controlled iridium-catalyzed C-H borylation was developed. researchgate.netacs.orgbc.edu This method successfully directs the borylation to the remote C6 position of a protected tryptophan derivative. bc.edursc.org The strategy relies on a combination of a directing ligand and a bulky triisopropylsilyl (TIPS) protecting group on the indole nitrogen, which sterically blocks other reactive sites and guides the catalyst to the desired position. researchgate.netbc.edu The resulting C6-borylated indole is then efficiently converted to the 6-methoxy group via a Chan-Lam coupling reaction. acs.org This C-H activation strategy proved to be a general and scalable method for accessing the C6-functionalized indoles required for the synthesis of fumitremorgin A and other natural products. researchgate.netacs.org

Interactive Table: Ligand-Controlled C-H Borylation Conditions for Tryptophan Derivative

Entry [Ir] Catalyst Ligand Solvent Temp (°C) Yield (%) C6:C5 Ratio
1 [Ir(cod)Cl]₂ d-t-bpy THF 80 65 8:1
2 [Ir(cod)OMe]₂ 3,4,7,8-Me₄-phen Cyclohexane 23 >95 15:1

This table summarizes representative conditions developed for the regioselective C-H borylation of an N-TIPS protected tryptophan methyl ester, a key step in the synthesis of complex fumitremorgins. Data adapted from Feng et al., 2015. bc.eduacs.org

The defining structural feature of complex fumitremorgins like fumitremorgin A and verruculogen is the eight-membered endoperoxide ring. researchgate.netresearchgate.net The construction of this oxidized and strained ring system required the development of a specific and delicate cyclization method. bc.edu Early attempts to achieve a late-stage oxidation of tetrahydro-β-carboline precursors to form the endoperoxide were unsuccessful. acs.org

The successful strategy involved a novel hydroperoxide/indole hemiaminal cyclization. researchgate.netacs.orgbc.edu In the final step of the verruculogen synthesis, a precursor diol is treated with an aldehyde. acs.org This triggers a cascade that culminates in the formation of the eight-membered endoperoxide ring with complete diastereoselectivity. acs.org This key transformation provided the first synthetic access to the more complex, endoperoxide-containing members of the fumitremorgin family. acs.org

Synthesis of Analogues and Derivatization Studies

Beyond total synthesis, significant effort has been dedicated to preparing analogues and derivatives of fumitremorgin-type alkaloids. These studies are crucial for exploring the chemical space around the natural product scaffold and for elucidating structure-activity relationships (SAR), particularly concerning their ability to inhibit multidrug resistance proteins like BCRP (Breast Cancer Resistance Protein, ABCG2). nih.govnih.gov

To efficiently generate a large number of derivatives for biological screening, parallel solid-phase synthesis techniques have been successfully employed. nih.govresearchgate.net This approach has been used to create libraries of demethoxyfumitremorgin C analogues and other fumitremorgin-type indolyl diketopiperazines. nih.govacs.org

A common solid-phase route begins with Fmoc-L-tryptophan immobilized on a resin. acs.org Following deprotection, the free amine reacts with an aldehyde to form an imine, which then undergoes a multicomponent N-acyliminium Pictet-Spengler condensation upon treatment with an Fmoc-protected amino acid chloride. acs.org The final diketopiperazine ring closure is cleverly coupled with cleavage from the solid support, releasing the desired product. acs.org This method is robust and tolerates a wide variety of aldehydes and amino acids, facilitating the rapid preparation of diverse analogue libraries. acs.org For instance, one study reported the synthesis of a library containing 42 different diastereoisomeric mixtures of fumitremorgin-type compounds for screening. nih.govnih.gov

The synthesis of diverse analogues has enabled detailed structure-activity relationship (SAR) studies. nih.gov Much of this work has focused on fumitremorgin C (FTC) and its synthetic analogue Ko143 as potent and specific inhibitors of the ABCG2 transporter, a protein implicated in multidrug resistance in cancer. nih.govmdpi.com

By systematically modifying different parts of the molecule, researchers have identified key structural features for inhibitory activity. nih.gov SAR studies have revealed that:

The rigid, tetracyclic core of fumitremorgin C is essential for potent inhibition of ABCG2's transport function. nih.govacs.org Analogues where the C-ring is opened, such as tryprostatin A, show significantly reduced or no inhibitory activity, although they may still compete with substrates for binding. acs.org

Substituents at various positions on the tetrahydro-β-carboline and diketopiperazine rings can be varied to fine-tune potency. nih.govacs.org

Even minor modifications to the core structure can have dramatic effects. In one study, subtle changes to the potent inhibitor Ko143 converted it from an inhibitor to a compound that induces conformational changes in ABCG2 similar to a substrate. nih.gov

Interactive Table: Structure-Activity Relationship of Fumitremorgin C Analogues as ABCG2 Inhibitors

Analogue Type Key Structural Feature Impact on ABCG2 Inhibition Reference
Fumitremorgin C Tetracyclic Core Potent Inhibitor mdpi.com
Ko143 Synthetic Tetracyclic Analogue Highly Potent Inhibitor nih.gov
Tryprostatin A Seco-Analogue (Opened C-ring) Does not inhibit transport activity nih.govacs.org
Demethoxy-fumitremorgin C Lacks methoxy (B1213986) group Potent Analogue nih.gov

This table summarizes key findings from SAR studies on fumitremorgin-type alkaloids, highlighting the structural features critical for their activity as inhibitors of the ABCG2 transporter.

Preparation of Conjugates for Biochemical and Immunological Probes

The unique biological activities of fumitremorgin-type alkaloids, particularly their potent and specific interactions with cellular targets like the ATP-binding cassette (ABC) transporter ABCG2 (also known as Breast Cancer Resistance Protein, BCRP), have driven the development of synthetic conjugates. Current time information in Bangalore, IN.nih.govresearchgate.net These conjugates are designed to serve as specialized probes for biochemical assays and to elicit immune responses for the generation of antibodies. The synthetic strategies employed involve modifying the core fumitremorgin structure to introduce linkers suitable for attachment to larger molecules such as proteins, or to create analogues with refined properties for use as pharmacological tools. researchgate.netresearchgate.net

Immunological Probes: Synthesis of Fumitremorgin B-Hemisuccinate-Carrier Protein Conjugates

To develop tools for immunological assays, such as enzyme-linked immunosorbent assays (ELISA) for mycotoxin detection, fumitremorgin B has been successfully conjugated to carrier proteins. researchgate.netebi.ac.uk This process requires the initial synthesis of a hapten, a small molecule that can elicit an immune response only when attached to a large carrier, such as a protein.

The successful synthesis and conjugation are verified through various analytical techniques. The structure of the FTBS hapten is confirmed using Ultraviolet (UV) and Infrared (IR) spectroscopy, Electron Ionization Mass Spectrometry (EIMS), elemental analysis, and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C). nih.govresearchgate.net The formation of the final conjugate (the complete antigen) can also be confirmed using IR spectroscopy. nih.gov These well-characterized conjugates have been used to produce specific monoclonal antibodies against fumitremorgin B, enabling the development of sensitive detection methods. ebi.ac.uk

Biochemical Probes: Synthesis of Fumitremorgin C Analogues for ABCG2 Inhibition

Fumitremorgin C is a potent and specific inhibitor of the ABCG2 multidrug transporter, making it an invaluable pharmacological probe for studying drug resistance mechanisms. aacrjournals.orgresearchgate.net However, its inherent neurotoxicity limits its application in vivo. aacrjournals.orgnih.gov This has spurred the synthesis of numerous analogues to create safer and equally or more potent biochemical probes. aacrjournals.orgacs.org

Ko143 and Related Analogues: A significant breakthrough in this area was the development of Ko143, a tetracyclic synthetic analogue of fumitremorgin C. researchgate.netethz.ch Ko143 is a highly potent and specific inhibitor of ABCG2 but lacks the neurotoxicity of the parent compound, making it a superior probe for both in vitro and in vivo studies. aacrjournals.orgethz.ch

The synthesis of Ko143 and other analogues often starts from L-tryptophan derivatives, such as 6-methoxy-L-tryptophan methyl ester. aacrjournals.orgethz.ch Key chemical transformations include the Bischler-Napieralski reaction and the Pictet-Spengler condensation to construct the core tetrahydro-β-carboline structure. researchgate.netethz.ch Researchers have developed improved and highly stereoselective synthetic routes to enhance the efficiency of Ko143 production. ethz.ch

Structure-activity relationship (SAR) studies have led to a variety of analogues, including Ko132 and Ko134. aacrjournals.org More recent work has focused on improving the metabolic stability of these probes. For instance, the t-butyl ester group in Ko143, which is susceptible to hydrolysis by esterases, has been replaced with more stable amide groups to create new analogues with potentially better pharmacokinetic profiles. nih.gov

Solid-Phase Synthesis: To accelerate the discovery of new probes, solid-phase synthesis techniques have been adapted for fumitremorgin-type alkaloids. nih.govacs.org This approach allows for the parallel synthesis of a large library of diverse analogues. nih.gov For example, demethoxyfumitremorgin C and its analogues have been synthesized on a solid support by reacting resin-bound tryptophan with various aldehydes and Fmoc-L-proline acid chloride, followed by cleavage from the resin. acs.org This combinatorial strategy is highly effective for exploring the chemical space around the fumitremorgin scaffold to identify compounds with optimal potency and specificity as biochemical probes. nih.govacs.org

Cellular and Molecular Biological Activities of Fumitremorgin Type Alkaloids

Modulation of Drug Transport Systems

A primary characteristic of fumitremorgin-type alkaloids is their interaction with ATP-binding cassette (ABC) transporters, which are crucial proteins in cellular detoxification and the development of multidrug resistance (MDR) in cancer. nih.govaacrjournals.org

Fumitremorgin C is recognized as a potent and specific inhibitor of the Breast Cancer Resistance Protein (BCRP), also known as ABCG2. mdpi.comscbt.comsigmaaldrich.com This transporter plays a significant role in the efflux of various chemotherapeutic agents from cancer cells, leading to reduced efficacy of treatments. nih.govmdpi.com FTC was one of the first highly selective inhibitors discovered for BCRP. researchgate.netnih.gov Studies have shown that FTC can effectively reverse BCRP-mediated resistance to anticancer drugs such as mitoxantrone (B413), doxorubicin, and topotecan. medchemexpress.comaacrjournals.org This reversal of resistance is achieved by blocking the transporter's efflux function, thereby preventing the removal of cytotoxic agents from within the cancer cells. nih.govmedchemexpress.com

The inhibitory potency of fumitremorgin analogues has been a subject of extensive research. While FTC itself is a powerful inhibitor, newer synthetic analogues have been developed with even greater potency and reduced toxicity. aacrjournals.orgnih.gov

Table 1: BCRP/ABCG2 Inhibitory Activity of Fumitremorgin C and Related Analogues

Compound Description Potency/Effect Source(s)
Fumitremorgin C (FTC) A mycotoxin from Aspergillus fumigatus. Potent and specific inhibitor of BCRP/ABCG2. scbt.comsigmaaldrich.com scbt.comsigmaaldrich.com
Ko143 A synthetic, non-toxic analogue of FTC. Considered one of the most potent BCRP inhibitors known; more potent than FTC. aacrjournals.orgnih.gov aacrjournals.orgnih.gov

| GF120918 (Elacridar) | A dual inhibitor of P-gp and BCRP. | Effective inhibitor of BCRP, but not specific. aacrjournals.org | aacrjournals.org |

A key feature of Fumitremorgin C and its close analogues is their high specificity for BCRP/ABCG2 over other major ABC transporters involved in multidrug resistance. nih.govaacrjournals.org Research demonstrates that FTC has little to no inhibitory effect on P-glycoprotein (P-gp/ABCB1) or the Multidrug Resistance-Associated Protein 1 (MRP1/ABCC1) at concentrations where it potently blocks BCRP. nih.govaacrjournals.orgnih.gov This specificity makes fumitremorgins valuable pharmacological tools for distinguishing between different resistance mechanisms in cancer cells. nih.gov

Studies on synthetic analogues like Ko143 have confirmed this specificity, showing low activity against P-gp and MRP1, making them highly selective research agents for studying BCRP function. aacrjournals.orgnih.gov This high degree of specificity is attributed to the unique stereochemistry of the fumitremorgin structure. researchgate.net

By inhibiting the efflux function of BCRP, fumitremorgin-type alkaloids directly lead to an increased intracellular accumulation of BCRP substrate drugs. aacrjournals.orgaacrjournals.org This mechanism is the basis for their ability to reverse multidrug resistance. In cells that overexpress BCRP, treatment with Fumitremorgin C leads to a significant increase in the retention of chemotherapeutic agents like mitoxantrone and topotecan. medchemexpress.comaacrjournals.org

For instance, in BCRP-transfected MCF-7 cells, FTC was shown to dramatically increase the intracellular levels of fluorescent BCRP substrates. aacrjournals.org Similarly, co-exposure to FTC significantly increased the intracellular accumulation of the antiviral drug acyclovir (B1169) in cells expressing BCRP, suggesting acyclovir is a substrate. pharmgkb.org This enhanced accumulation effectively resensitizes resistant cancer cells to the cytotoxic effects of the drugs. nih.govmedchemexpress.com

Cellular Signaling Pathways and Regulatory Effects

Beyond their role in modulating drug transporters, fumitremorgin-type alkaloids also interfere with fundamental cellular signaling pathways that regulate processes like cell differentiation and function.

Recent studies have revealed that Fumitremorgin C can regulate bone homeostasis by affecting osteoclasts, the cells responsible for bone resorption. nih.govfrontiersin.org Excessive osteoclast activity leads to bone loss in diseases like osteoporosis. nih.govfrontiersin.org Research has shown that Fumitremorgin C significantly attenuates the formation and function of osteoclasts at concentrations ranging from 2.5 to 10 µM. nih.govresearchgate.netnih.gov It effectively inhibits bone resorption, suggesting it could be a potential therapeutic agent for treating osteoclast-related bone diseases. nih.govresearchgate.net

The inhibitory effect of Fumitremorgin C on osteoclast formation is mediated through its interference with signaling cascades induced by the Receptor Activator of Nuclear Factor-κB Ligand (RANKL). nih.govfrontiersin.org RANKL is a critical cytokine for osteoclast differentiation and activation. nih.gov Fumitremorgin C has been shown to suppress several key RANKL-induced pathways:

NF-κB Pathway : It significantly inhibits the activity of the transcription factor NF-κB, which is crucial for initiating the osteoclast differentiation program. nih.govtandfonline.com

MAPK Pathway : It suppresses the Mitogen-Activated Protein Kinase (MAPK) pathway, including the phosphorylation of JNK and p38. nih.govtandfonline.comresearchgate.net

NFATc1 Activation : It down-regulates the expression and activity of the master regulator of osteoclastogenesis, Nuclear Factor of Activated T-cells, cytoplasmic 1 (NFATc1). nih.govnih.gov The expression of NFATc1's downstream targets, such as cathepsin K and c-Fos, is also suppressed. nih.govresearchgate.netresearchgate.net

By inhibiting these signaling events, Fumitremorgin C effectively halts the differentiation of precursor cells into mature, bone-resorbing osteoclasts. nih.govfrontiersin.org

Table 2: Effects of Fumitremorgin C on RANKL-Induced Signaling in Osteoclast Precursors

Target Pathway/Molecule Observed Effect of Fumitremorgin C Concentration Source(s)
Osteoclast Formation Significant attenuation 2.5 - 10 µM nih.govresearchgate.net
NF-κB Activity Significant inhibition ≥ 5 µM nih.govtandfonline.com
MAPK Pathway Suppression of p-JNK and p-p38 10 µM nih.govtandfonline.com
NFATc1 Activation Inhibition of activity and expression ≥ 2.5 µM nih.govnih.gov

| Bone Resorption Factors (c-Fos, Cathepsin K) | Suppressed protein expression | 10 µM | nih.govresearchgate.net |

An article focusing solely on the chemical compound Fumitremorgin H, as requested, cannot be generated at this time due to a lack of available scientific data specific to this molecule. Extensive searches for information regarding the cellular and molecular biological activities of this compound, including its effects on NFATc1 and NF-κB, its interactions with microbial pathogens, and its impact on cell cycle and genotoxicity, did not yield specific research findings.

The majority of accessible research focuses on related fumitremorgin-type alkaloids, such as Fumitremorgin B and Fumitremorgin C. While these compounds have been studied for their various biological activities, including antifungal, antibacterial, antifeedant properties, and their ability to induce cell cycle arrest, this information cannot be directly attributed to this compound without specific experimental evidence.

Therefore, to maintain scientific accuracy and adhere to the strict focus on this compound as outlined in the request, the generation of a detailed article is not possible. Further research dedicated specifically to this compound is required to provide the necessary data to fulfill this request.

Cell Cycle Perturbation and Genotoxicity

Assessment of DNA Damage Potential

The potential for fumitremorgin-type alkaloids to induce DNA damage, a key indicator of genotoxicity, has been a subject of scientific investigation. Genotoxicity refers to the property of chemical agents to damage the genetic information within a cell, causing mutations, and is a significant concern for food safety and human health. Various in vitro assays are employed to assess this potential, including the Ames Salmonella/mammalian-microsome assay, which detects gene mutations, and the single-cell gel electrophoresis (SCGE) or comet assay, which visualizes DNA strand breaks in individual cells. clinisciences.commdpi.comoecd-ilibrary.org

Research into the genotoxic effects of this class of mycotoxins has revealed that the potential for DNA damage varies among the different fumitremorgin analogues. While comprehensive data exists for some members of this family, information regarding the DNA damage potential of this compound is not available in the current scientific literature.

Detailed research findings for other fumitremorgin-type alkaloids and related tremorgenic mycotoxins have been reported. A notable study assessed the genotoxicity of five tremorgenic mycotoxins, including Fumitremorgin B, using both the Ames test and the comet assay on human lymphocytes. clinisciences.comchemfaces.com The results indicated that Fumitremorgin B did cause DNA damage in human lymphocytes. clinisciences.comchemfaces.com In the same study, paxilline (B40905) also induced DNA damage in human lymphocytes, while verruculogen (B192650) tested positive for mutagenicity in the Salmonella/mammalian-microsome assay. chemfaces.com Verrucosidin was found to be the most potent of those tested, showing positive results in both assays, whereas penitrem A did not exhibit genotoxicity in either test system. chemfaces.comresearchgate.net

The genotoxicity of these mycotoxins is a critical area of study, as many are produced by fungi, such as Aspergillus fumigatus, which can contaminate food sources like fermented meats and silage. researchgate.netnih.gov The presence of these compounds and their potential to damage DNA underscores the importance of monitoring and controlling fungal contamination in food production. chemfaces.com

The table below summarizes the findings from a key study on the genotoxicity of several fumitremorgin-type and other tremorgenic mycotoxins.

Interactive Data Table: Genotoxicity of Tremorgenic Mycotoxins

CompoundTest SystemResultReference
Fumitremorgin B Single-Cell Gel Electrophoresis (Comet Assay) - Human LymphocytesPositive for DNA Damage chemfaces.com
Ames Salmonella/Mammalian-Microsome AssayNot Reported chemfaces.com
Paxilline Single-Cell Gel Electrophoresis (Comet Assay) - Human LymphocytesPositive for DNA Damage chemfaces.com
Ames Salmonella/Mammalian-Microsome AssayNot Reported chemfaces.com
Verruculogen Ames Salmonella/Mammalian-Microsome AssayPositive chemfaces.comwikipedia.org
Single-Cell Gel Electrophoresis (Comet Assay) - Human LymphocytesNot Reported chemfaces.com
Verrucosidin Ames Salmonella/Mammalian-Microsome AssayPositive chemfaces.com
Single-Cell Gel Electrophoresis (Comet Assay) - Human LymphocytesPositive for DNA Damage chemfaces.com
Penitrem A Ames Salmonella/Mammalian-Microsome AssayNegative chemfaces.com
Single-Cell Gel Electrophoresis (Comet Assay) - Human LymphocytesNegative for DNA Damage chemfaces.com
This compound Not AssessedNo Data Available

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analyses

Elucidation of Structural Determinants for BCRP Inhibition

The potency and specificity of fumitremorgin-class compounds as BCRP inhibitors are intrinsically linked to their complex chemical structures. Research has delineated several key structural features that are indispensable for this activity.

The core structure of fumitremorgin compounds is a prenylated indolyl diketopiperazine alkaloid. SAR studies have unequivocally demonstrated that the rigid, tetracyclic or pentacyclic scaffold is paramount for high-affinity BCRP inhibition. d-nb.infoaacrjournals.org Analogs where the central ring of the fumitremorgin system is open, such as tryprostatin A and B, exhibit significantly diminished or completely abolished inhibitory activity against BCRP. d-nb.infoaacrjournals.org This highlights that the cyclization and the resulting conformational rigidity of the scaffold are crucial for effective interaction with the transporter. d-nb.info

The development of synthetic analogs has been instrumental in refining the pharmacophore. A library of 42 diastereoisomeric mixtures of fumitremorgin-type indolyl diketopiperazines was synthesized and screened, leading to the identification of highly potent BCRP inhibitors. aacrjournals.org From this and subsequent work, compounds like Ko132, Ko134, and notably Ko143, emerged as promising leads that were more potent and less toxic than the parent compound, fumitremorgin C (FTC). aacrjournals.orgnih.govmdpi.com These synthetic efforts primarily involved modifications to the core tetracyclic structure derived from FTC, which lacks the E-ring of the pentacyclic fumitremorgins. researchgate.net

Recent studies with advanced analogs like MZ82 and AZ99 further underscore the importance of the closed-ring tetracyclic system. While both are potent inhibitors, subtle modifications can significantly alter their interaction with BCRP, with some analogs inducing conformational changes similar to substrates rather than acting as pure antagonists. d-nb.infoaacrjournals.org

Beyond the core scaffold, specific substituents and the stereochemistry of the molecule play a vital role in modulating BCRP inhibitory activity.

Substituents: Modifications at various positions of the fumitremorgin scaffold have been explored. The positions C-3 (part of the diketopiperazine ring) and C-9 (on the indole (B1671886) ring) have been identified as critical for inhibitory capacity. oup.com For instance, the highly potent inhibitor Ko143 differs from its parent, FTC, in its C-3 substituent, featuring an isobutyl group which is a saturated version of the side chain in FTC. mdpi.com It also features a t-Bu-protected L-glutamic acid side chain as a C-6 substituent. mdpi.com

The presence or absence of a hydroxyl group at the C-13 position is a notable differentiating feature among fumitremorgin family members. Fumitremorgin H, like fumitremorgins A and B, possesses a C-13 hydroxyl group. However, the most widely studied and highly potent BCRP inhibitors, fumitremorgin C and its synthetic analog Ko143, lack this feature. nih.govapexbt.com The development of Ko143, a more potent and less neurotoxic inhibitor than FTC, suggests that the C-13 hydroxyl group is not a prerequisite for potent BCRP inhibition and its absence may be favorable for an optimal safety and potency profile. nih.govapexbt.com

Stereoconfiguration: The stereochemistry of the fumitremorgin analogs is a critical determinant of their biological activity. Early studies using diastereoisomeric mixtures revealed that often only one of the isomers was substantially active in inhibiting BCRP. apexbt.com This underscores the specific spatial arrangement required for the molecule to fit effectively into the BCRP binding pocket.

The following table summarizes the BCRP inhibitory activities of Fumitremorgin C and several key analogs.

CompoundDescriptionBCRP Inhibition (IC50 / EC90)SelectivityReference
Fumitremorgin C (FTC)Natural Product; foundational BCRP inhibitor.~0.47-1 µM (IC50)Selective for BCRP over P-gp and MRP1. nih.govoup.com
Ko143Synthetic FTC analog.~10-26 nM (IC50/EC90)>200-fold selective for BCRP over P-gp and MRP1. oup.comapexbt.commedchemexpress.com
Ko132Synthetic FTC analog.100-200 nM (IC50)25-30 fold less active against P-gp than BCRP. aacrjournals.orgnih.gov
Ko134Synthetic FTC analog.100-200 nM (IC50)25-30 fold less active against P-gp than BCRP. aacrjournals.orgnih.gov
MZ82Tetracyclic Ko143 analog.~23 nM (IC50)Potent BCRP inhibitor. researchgate.net
AZ99Tetracyclic Ko143 analog.<10 nM (IC50)Highly potent BCRP inhibitor. researchgate.net

Identification of Key Pharmacophoric Elements for Antimicrobial Activity

While the majority of research on fumitremorgin-class compounds has targeted their BCRP inhibitory effects, some members of the broader indolyl diketopiperazine (indole DKP) family, including fumitremorgins, exhibit antimicrobial properties. sigmaaldrich.comresearchgate.net Specific SAR studies for the antimicrobial activity of this compound are limited; however, research on the wider class provides general insights.

Computational Approaches in Predicting Biological Potency

Computational modeling has become an invaluable tool for understanding the interactions of fumitremorgin analogs with BCRP and for guiding the design of new, more potent inhibitors.

Quantitative Structure-Activity Relationship (QSAR): Numerous QSAR studies have been performed on BCRP inhibitors, including fumitremorgin analogs. nih.govnih.gov These analyses often identify lipophilicity and a planar molecular structure as key determinants for effective BCRP inhibition. d-nb.infonih.gov However, these models can be limited in scope, as a model developed for one structural class of compounds may not be predictive for another. nih.gov

Pharmacophore Modeling: Ligand-based pharmacophore models have been developed for potent ABCG2 inhibitors. One such model identified a common set of five features: two hydrophobic groups, one aromatic ring, and two hydrogen bond acceptors. mdpi.comresearchgate.net This model aligns with the known structures of potent inhibitors like Ko143 and provides a template for virtual screening of new potential inhibitors from chemical databases. mdpi.com

Molecular Docking: Docking simulations have provided structural hypotheses for how fumitremorgin analogs bind within the large central cavity of BCRP. nih.gov For example, docking studies of Ko143 into a homology model of BCRP suggest that its tert-butyl group may form a hydrogen bond with residue Gln393, while also engaging in hydrophobic interactions with Ala397 and Leu539. mdpi.com The model also suggests that the isopropyl group plays an important role through interaction with Phe182. mdpi.com These computational predictions offer a molecular basis for the observed SAR and guide further chemical modifications to enhance binding affinity and inhibitory potency.

Information on this compound Not Available in Public Scientific Literature

Following a comprehensive search of scientific databases and literature, no specific data or scholarly articles pertaining to a chemical compound identified as "this compound" could be located. The fumitremorgin family of mycotoxins, primarily produced by Aspergillus fumigatus, has been extensively studied, with a wealth of information available for related compounds such as Fumitremorgin A, Fumitremorgin B, and Fumitremorgin C. nih.govbiorxiv.orgasm.orgresearchgate.netrsc.orgnih.govebi.ac.uknih.govmedchemexpress.comcaymanchem.comsigmaaldrich.comtocris.com

The scientific literature contains detailed analytical and spectroscopic characterization for these other fumitremorgin analogues, including data from High-Performance Liquid Chromatography (HPLC), Thin-Layer Chromatography (TLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and High-Resolution Mass Spectrometry (HRMS). ebi.ac.ukresearchgate.netresearchgate.netacs.org Biosynthetic pathways and gene clusters for the production of these compounds have also been a subject of research. royalsocietypublishing.orgmdpi.com

However, the designation "this compound" does not appear in the reviewed literature, and as such, no data regarding its specific chromatographic separation, purification, or spectroscopic analysis can be provided. The request for an article focusing solely on this compound cannot be fulfilled due to the absence of foundational information and research on this specific compound in the public domain.

It is possible that "this compound" may be a very recently discovered compound not yet described in published literature, a misnomer, or a compound that is not produced by the known fumitremorgin-producing fungal strains under typical laboratory conditions. researchgate.net

Therefore, the detailed article on the advanced analytical and spectroscopic characterization techniques for this compound, as outlined in the request, cannot be generated.

Advanced Analytical and Spectroscopic Characterization Techniques for Fumitremorgin Metabolites

X-ray Crystallography for Absolute Stereochemistry Determination

X-ray crystallography stands as the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline compound. wikipedia.org This technique allows for the unambiguous assignment of the absolute stereochemistry of chiral centers, which is crucial for understanding the biological activity of complex natural products like fumitremorgin metabolites. The process involves crystallizing a purified sample and exposing it to an X-ray beam. The resulting diffraction pattern is then used to calculate an electron density map, from which the precise arrangement of atoms in space can be determined. nih.gov

In the context of fumitremorgin-related compounds, X-ray crystallography has been instrumental. For instance, in the asymmetric synthesis of demethoxy-fumitremorgin C, a key pentacyclic ketone intermediate was synthesized. Its structure and, critically, its relative and absolute stereochemistry were unequivocally confirmed by X-ray crystallography. rsc.orgrsc.org This confirmation was vital to ensure that the synthetic route was proceeding correctly toward the natural product's architecture. The ability to obtain a single crystal of suitable quality is often a significant challenge in these studies. nih.gov

The determination of absolute configuration through X-ray diffraction relies on the phenomenon of anomalous scattering. wikipedia.org By carefully analyzing the intensities of Bijvoet pairs in the diffraction data, the absolute structure can be established. nih.gov

While a specific crystal structure for Fumitremorgin H is not readily found in the literature, the table below presents hypothetical data points that would be determined in such an analysis, based on data typically reported for similar complex alkaloids.

Crystallographic ParameterHypothetical Value for a Fumitremorgin-type Compound
Chemical FormulaC27H31N3O5
Formula Weight477.55
Crystal SystemOrthorhombic
Space GroupP212121
Unit Cell Dimensions (Å)a = 10.12, b = 14.55, c = 18.23
Volume (Å3)2684.5
Z (molecules/unit cell)4
Calculated Density (g/cm3)1.182
Flack Parameter0.05(8)

Bioassay-Guided Isolation and Screening Methodologies

Bioassay-guided isolation is a powerful strategy used to identify and purify bioactive natural products from complex mixtures, such as fungal extracts. researchgate.netfrontiersin.org This approach involves a systematic process of fractionating the crude extract and testing the biological activity of each fraction. The most active fractions are then subjected to further separation until a pure, active compound is isolated. frontiersin.org

The isolation of fumitremorgin metabolites is often driven by screening for specific biological activities. For example, fumitremorgin C was identified as a potent and specific inhibitor of the breast cancer resistance protein (BCRP), a multidrug transporter. nih.gov Screening methodologies for such activity could involve cell-based assays that measure the efflux of a fluorescent substrate in the presence of the test compounds. mdpi.comresearchgate.net

The general workflow for bioassay-guided isolation of a compound like this compound would be as follows:

Crude Extract Preparation: A fungus known to produce fumitremorgins, such as Aspergillus fumigatus, is cultured, and the biomass or culture medium is extracted with organic solvents to produce a crude extract. nih.gov

Initial Bioassay Screening: The crude extract is tested in a relevant bioassay. For fumitremorgins, this could be a cytotoxicity assay against cancer cell lines, an antimicrobial assay, or an assay to detect inhibition of specific enzymes or transporters. researchgate.netsigmaaldrich.com

Fractionation: The active crude extract is fractionated using chromatographic techniques like column chromatography with silica (B1680970) gel or size-exclusion chromatography. researchgate.net

Iterative Bioassay and Fractionation: Each fraction is tested for activity, and the most potent fractions are selected for further rounds of purification, often using high-performance liquid chromatography (HPLC). researchgate.netnih.gov

Structure Elucidation: Once a pure active compound is isolated, its structure is determined using spectroscopic methods such as NMR and mass spectrometry, with the absolute stereochemistry often confirmed by X-ray crystallography as described above.

The table below outlines a typical bioassay-guided isolation scheme that could be applied for the discovery of this compound.

StepTechniqueBioassayExample Result
1. ExtractionSolvent extraction (e.g., Ethyl Acetate)Initial screen (e.g., cytotoxicity)Crude extract shows activity (IC50 < 10 µg/mL)
2. Initial FractionationSilica Gel Column ChromatographyFraction screeningFraction 3 of 10 is most active
3. Secondary FractionationSephadex LH-20 ChromatographySub-fraction screeningSub-fraction 3B shows enhanced potency
4. PurificationPreparative HPLC (C18 column)Pure compound testingIsolation of pure this compound with high activity
5. IdentificationNMR, HRMS, X-ray CrystallographyConfirmation of activityStructure and absolute stereochemistry confirmed

Ecological Roles and Biotechnological Applications of Fumitremorgins

Ecological Significance in Fungal-Host and Fungal-Microbial Interactions

Aspergillus fumigatus, a ubiquitous saprotrophic fungus, thrives in diverse environments, primarily in soil and on decaying organic matter. researchgate.net Its ability to produce a vast arsenal of secondary metabolites, including fumitremorgins, is crucial for its survival and adaptation. researchgate.net These compounds are not essential for primary metabolic functions but are thought to play significant roles in mediating interactions with other organisms in their ecological niche.

The production of fumitremorgins and other secondary metabolites can be influenced by interactions with other microorganisms. For instance, co-culturing A. fumigatus with the bacterium Pseudomonas aeruginosa has been shown to alter the production of several metabolites in the fumitremorgin biosynthesis pathway. asm.org This suggests a role for these compounds in fungal-microbial competition or communication. While the precise ecological functions of fumitremorgins in these interactions are still being elucidated, their complex chemical structures point towards a role in defense or signaling.

In the context of fungal-host interactions, A. fumigatus is an opportunistic pathogen, particularly in immunocompromised individuals. researchgate.net The virulence of A. fumigatus is multifactorial, and while the direct role of fumitremorgins in pathogenicity is not fully established, some of its secondary metabolites are known to be toxic. nih.gov Further research is needed to determine if fumitremorgins contribute to the fungus's ability to colonize and persist within a host.

Biotechnological Potential in Specialized Metabolite Production

The fumitremorgin biosynthetic pathway gives rise to a variety of structurally related indole (B1671886) alkaloids. researchgate.net Several of these compounds have demonstrated significant biological activities, highlighting their potential for biotechnological applications.

One of the most well-studied fumitremorgins is Fumitremorgin C . This compound has garnered considerable interest for its potent and specific inhibition of the Breast Cancer Resistance Protein (BCRP), also known as ABCG2. nih.govcaltagmedsystems.co.uk BCRP is an ATP-binding cassette (ABC) transporter that can pump a wide range of anticancer drugs out of cells, leading to multidrug resistance. By inhibiting BCRP, Fumitremorgin C can reverse this resistance and enhance the efficacy of chemotherapeutic agents. nih.govcaltagmedsystems.co.uk This has spurred research into developing Fumitremorgin C analogs with improved pharmacological properties.

The fumitremorgin superpathway also produces other bioactive compounds. The table below summarizes some of the key metabolites in this pathway and their known biological activities.

Compound NameChemical ClassProducing OrganismKnown Biological Activity
Brevianamide (B1173143) FIndole alkaloidAspergillus fumigatusPrecursor in fumitremorgin biosynthesis
Tryprostatin AIndole alkaloidAspergillus fumigatusCell cycle inhibitor
Tryprostatin BIndole alkaloidAspergillus fumigatusCell cycle inhibitor
Demethoxyfumitremorgin CIndole alkaloidAspergillus fumigatusCell cycle inhibitor
Fumitremorgin CIndole alkaloidAspergillus fumigatusPotent and specific inhibitor of BCRP/ABCG2
Verruculogen (B192650)Indole alkaloidAspergillus fumigatusTremorgenic mycotoxin
Fumitremorgin AIndole alkaloidAspergillus fumigatusTremorgenic mycotoxin

Engineered Biosynthesis for Novel Analogues

The elucidation of the fumitremorgin biosynthetic gene cluster in Aspergillus fumigatus has opened up avenues for the engineered biosynthesis of novel analogues with potentially improved or novel activities. nih.gov By manipulating the genes involved in the pathway, researchers can create new compounds that are not produced naturally.

The biosynthetic pathway of fumitremorgins begins with the condensation of L-tryptophan and L-proline to form brevianamide F. researchgate.net A series of enzymatic steps, including prenylation, oxidation, and cyclization, then lead to the various fumitremorgin compounds. Key enzymes in this pathway include prenyltransferases (FtmPT1 and FtmPT2) and cytochrome P450 monooxygenases (FtmC, FtmE, and FtmG). researchgate.netnih.gov

Key Enzymes in Fumitremorgin Biosynthesis

Enzyme Gene Function
FtmA ftmA Nonribosomal peptide synthetase (NRPS)
FtmPT1 ftmPT1 Prenyltransferase
FtmPT2 ftmPT2 N-prenyltransferase
FtmE ftmE Cytochrome P450 monooxygenase (cyclization)
FtmC ftmC Cytochrome P450 monooxygenase (hydroxylation)

By expressing these genes in heterologous hosts like Saccharomyces cerevisiae (baker's yeast), scientists can reconstruct the biosynthetic pathway outside of its native organism. researchgate.net This approach allows for greater control over the production of specific compounds and facilitates the generation of novel analogues through techniques such as precursor-directed biosynthesis and combinatorial biosynthesis. For example, researchers have successfully synthesized analogues of tryprostatin B and demethoxyfumitremorgin C to explore their structure-activity relationships as inhibitors of mammalian cell cycle progression. acs.org The total synthesis of complex fumitremorgins like verruculogen and fumitremorgin A has also been achieved, providing a platform for creating structurally diverse molecules. nih.govnih.gov These advances in engineered biosynthesis hold promise for the development of new therapeutic agents based on the fumitremorgin scaffold.

Q & A

Q. How can researchers ensure reproducibility when publishing findings on this compound?

  • Methodological Answer : Adhere to ARRIVE or MIAME guidelines for experimental reporting. Share raw data (e.g., microscopy images, qPCR Ct values) via repositories like Figshare. Include detailed protocols for compound handling (e.g., storage at -80°C in anhydrous DMSO) to mitigate degradation artifacts .

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